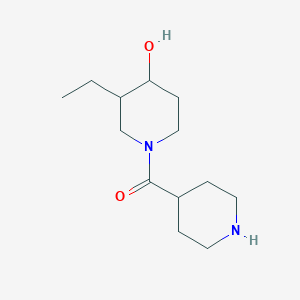
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine (6-Cl-DP) is a small molecule that has recently been investigated for its potential applications in scientific research. 6-Cl-DP has shown promise as a therapeutic agent, with its ability to interact with various biochemical and physiological processes. In addition, 6-Cl-DP has been studied as a tool for laboratory experiments, due to its ability to be easily synthesized and its relative stability.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structure-Activity Relationships 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, as part of the pyrimidine derivatives, has been the subject of significant research due to its various pharmacological effects. These compounds are known for their versatility in synthesis and potential in drug design, particularly due to their anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds are of particular interest, guiding the synthesis of novel pyrimidine analogs with enhanced activities and minimized toxicity (Rashid et al., 2021).
Pharmacological Applications Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them a promising scaffold for new biologically active compounds. Their wide-ranging activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The analysis of pyrimidine structures in active drugs, and their structure-activity relationships, enables the search and design of compounds with desired pharmacological activities (Chiriapkin, 2022).
Medicinal Chemistry and Therapeutic Potential In medicinal chemistry, pyrimidine derivatives are recognized for their role in synthesizing practicability and non-toxic nature. Their applications in the field of anti-Alzheimer's drugs have been explored, focusing on restraining adverse effects and improving neurological disorders treatment. The development and research in this domain continue to provide insights for medicinal chemists and researchers, opening avenues for novel therapeutic agents (Das et al., 2021).
Environmental and Safety Applications
PFAS Removal and Water Treatment Research has indicated that amine-containing sorbents, like 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, show potential in the removal of persistent and toxic substances such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design and application of amine-containing sorbents in municipal water and wastewater treatment have been a focus, considering the serious health risks posed by PFAS and their challenging removal due to their persistence and mobility (Ateia et al., 2019).
Mechanism of Action
Mode of Action
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal function of the mitochondria, leading to the death of the organism, making it an effective fungicide .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good bioavailability and distribution within the organism due to its small size and polar nature .
Result of Action
The result of the action of 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is the death of the organism it targets . By inhibiting mitochondrial complex I, it disrupts cellular respiration, leading to a lack of energy production and eventually cell death .
Action Environment
The action of 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect mitochondrial function could potentially impact its efficacy . .
properties
IUPAC Name |
6-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-8(13)2-1-3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVAHPOVXCHFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=CC(=NC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





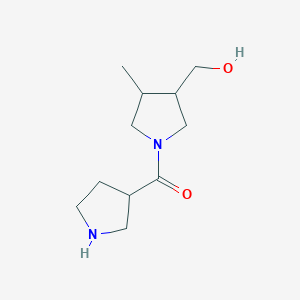
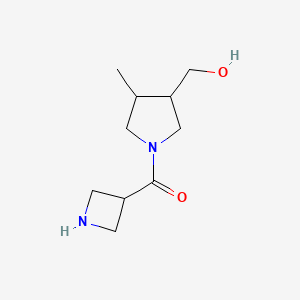
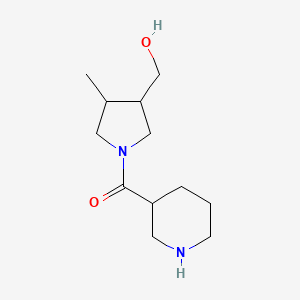
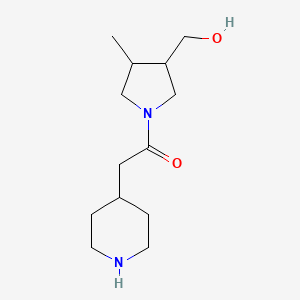

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)
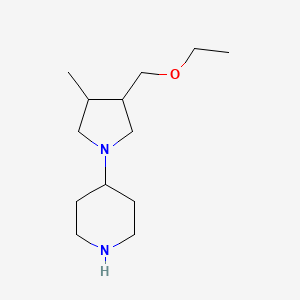
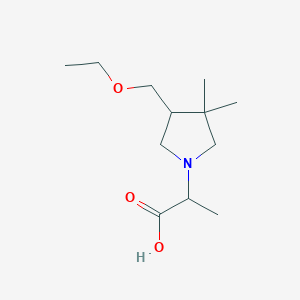
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)
